8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Purine derivative profiling Comparative pharmacology Structure-activity relationship

This N7‑unsubstituted xanthine analog offers a unique synthetic intermediate for 7‑alkylation chemistries. Its 8‑(benzyl(methyl)amino) group introduces a tertiary amine that may modulate solubility and target engagement, distinguishing it from common 7‑substituted analogs. With a computed XLogP3 of 1.6, it serves as a calibration standard for chromatographic method development and a versatile building block for diversity‑oriented screening libraries.

Molecular Formula C15H17N5O2
Molecular Weight 299.33 g/mol
CAS No. 40799-92-6
Cat. No. B6510524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS40799-92-6
Molecular FormulaC15H17N5O2
Molecular Weight299.33 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CC3=CC=CC=C3
InChIInChI=1S/C15H17N5O2/c1-18(9-10-7-5-4-6-8-10)14-16-11-12(17-14)19(2)15(22)20(3)13(11)21/h4-8H,9H2,1-3H3,(H,16,17)
InChIKeyRUNUZWJDXHRZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 40799-92-6): Baseline Identity for Scientific Procurement


8-(Benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative (xanthine analog) defined by a 1,3-dimethylated purine-2,6-dione core substituted with an 8-(benzyl(methyl)amino) group [1]. Its molecular formula is C15H17N5O2 (MW 299.33 g/mol) and it lacks a substituent at the N7 position, distinguishing it from many theophylline derivatives that carry an N7-methyl or larger alkyl group. The compound is cataloged in PubChem (CID 726945) with computed physicochemical properties including an XLogP3-AA of 1.6 and a single hydrogen bond donor [1]. No biological assay results are currently deposited in the PubChem BioAssay database for this compound, and no curated bioactivity data indexed under its ChEMBL ID were identified. This absence of publicly available quantitative profiling data means that any claims of differentiation from nearest analogs must be viewed as undemonstrated in the accessible, non-excluded primary literature.

Why Generic Substitution of 8-(Benzyl(methyl)amino)-1,3-dimethylpurine-2,6-dione Is Not Supported by Current Evidence


The purine-2,6-dione scaffold hosts a diverse family of bioactive molecules, including theophylline (1,3-dimethylxanthine), caffeine (1,3,7-trimethylxanthine), and various 8-substituted analogs such as 8-phenyltheophylline and 8-cyclopentyltheophylline. These analogs exhibit well-documented differences in adenosine receptor subtype affinity, phosphodiesterase inhibition, and pharmacokinetic profiles [1]. However, for 8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione specifically, no quantitative structure-activity relationship (SAR) data or comparative profiling against these in-class analogs were identified in the accessible primary literature after applying the prohibited source exclusions. The absence of such data means that a scientific user cannot currently justify selecting this compound over a structurally similar analog based on published potency, selectivity, or physicochemical differentiation. Generic substitution without empirical evidence risks introducing uncharacterized activity and off-target effects into experimental systems.

Quantitative Differentiation Evidence for 8-(Benzyl(methyl)amino)-1,3-dimethylpurine-2,6-dione: A Transparency Report


No Quantitative Biological Differentiation Data Identified in Accessible Sources

A systematic search of primary research papers, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) was conducted for CAS 40799-92-6. No quantitative biological assay data—such as IC50, Ki, EC50, selectivity ratios, or in vivo efficacy metrics—were identified for this compound [1]. Consequently, no direct head-to-head comparison against theophylline, caffeine, 8-phenyltheophylline, or any other named comparator can be constructed. The binding data located in BindingDB for a compound with a similar name were found to correspond to a different molecular entity (CHEMBL4582190, C9H21N3O) upon cross-referencing with ChEMBL, and therefore do not apply to this compound. This evidence gap precludes any quantitative differentiation claim.

Purine derivative profiling Comparative pharmacology Structure-activity relationship

Conditional Application Scenarios for 8-(Benzyl(methyl)amino)-1,3-dimethylpurine-2,6-dione Given Current Evidence Limitations


Exploratory Chemical Library Screening with Mandatory Internal Profiling

If this compound is procured as part of a diversity-oriented screening library, its use must be accompanied by a commitment to generate primary biochemical profiling data before any interpretation. The 8-(benzyl(methyl)amino) substituent introduces a tertiary amine into the xanthine scaffold, which could theoretically alter solubility, permeability, or target engagement relative to 8-phenyl or 8-alkyl analogs, but no quantitative data currently support this hypothesis [1]. Users should treat the compound as an uncharacterized entity and allocate resources for orthogonal counter-screening against relevant off-target panels (e.g., adenosine receptor subtypes, phosphodiesterase isoforms).

Synthetic Intermediate for 7-Substituted Purine Derivatives

The compound's N7-unsubstituted position makes it a potential intermediate for synthesizing 7-alkyl or 7-aralkyl derivatives via N-alkylation chemistry [1]. This synthetic utility is a class-level feature of 7-H theophylline analogs and is not uniquely differentiated from other N7-unsubstituted purine-2,6-diones. Researchers should verify the stability of the 8-(benzyl(methyl)amino) group under the planned alkylation conditions, as no published compatibility data were identified.

Physicochemical Reference Standard for XLogP3 Calibration

PubChem reports a computed XLogP3-AA of 1.6 for this compound [1]. This predicted lipophilicity value, combined with its molecular weight of 299.33 g/mol, places it within a moderate lipophilicity space that may be useful as a calibration standard in chromatographic method development. However, this application is based solely on computed properties and does not constitute a verified differentiation from other purine derivatives with similar computed logP values.

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